molecular formula C14H26O B14556973 3,4,9-Trimethyl-5-methylidenedec-8-EN-3-OL CAS No. 61685-50-5

3,4,9-Trimethyl-5-methylidenedec-8-EN-3-OL

Cat. No.: B14556973
CAS No.: 61685-50-5
M. Wt: 210.36 g/mol
InChI Key: MAGMTTUVEKIOGC-UHFFFAOYSA-N
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Description

3,4,9-Trimethyl-5-methylidenedec-8-EN-3-OL:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,9-Trimethyl-5-methylidenedec-8-EN-3-OL typically involves the use of terpenoid precursors. One common method includes the cyclization of a suitable precursor under acidic conditions, followed by methylation and oxidation steps to introduce the necessary functional groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4,9-Trimethyl-5-methylidenedec-8-EN-3-OL can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the double bond in the compound to a single bond, using reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

Chemistry: 3,4,9-Trimethyl-5-methylidenedec-8-EN-3-OL is used as a building block in organic synthesis, particularly in the synthesis of complex terpenoid structures. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential bioactivity. Terpenoids are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. Researchers investigate its effects on various biological targets to identify potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors due to its distinct aroma. It is also explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4,9-Trimethyl-5-methylidenedec-8-EN-3-OL involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

    2,4,9-Trimethyl-5-methylidenedec-8-en-3-ol: This compound has a similar structure but differs in the position of the methyl groups.

    3,4-Disubstituted maleimides: These compounds share some structural similarities and are known for their biological activity.

Uniqueness: 3,4,9-Trimethyl-5-methylidenedec-8-EN-3-OL is unique due to its specific arrangement of methyl groups and double bond, which contribute to its distinct chemical and biological properties

Properties

CAS No.

61685-50-5

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

3,4,9-trimethyl-5-methylidenedec-8-en-3-ol

InChI

InChI=1S/C14H26O/c1-7-14(6,15)13(5)12(4)10-8-9-11(2)3/h9,13,15H,4,7-8,10H2,1-3,5-6H3

InChI Key

MAGMTTUVEKIOGC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)C(=C)CCC=C(C)C)O

Origin of Product

United States

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